molecular formula C15H16N2O3 B11851630 Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-68-5

Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

Cat. No.: B11851630
CAS No.: 34086-68-5
M. Wt: 272.30 g/mol
InChI Key: CSKHCKQVKWZKRY-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline ring fused with a pyrrole ring, which is further substituted with an ethyl ester and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by the introduction of the pyrrole ring through cyclization reactions. The final steps often include esterification and methoxylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This can lead to the disruption of cellular processes such as signal transduction, cell proliferation, and apoptosis. The specific pathways involved may include the inhibition of kinases or other signaling molecules.

Comparison with Similar Compounds

Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can be compared with other pyrroloquinoline derivatives:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activity but may differ in their specific targets and potency.

    Pyrazolo[3,4-b]pyridines: These compounds have similar structural features and are known for their biomedical applications, including as kinase inhibitors.

The uniqueness of Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate lies in its specific substitution pattern, which can influence its biological activity and selectivity.

References

Properties

CAS No.

34086-68-5

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 6-methoxy-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)17-8-11-6-10-4-5-12(19-2)7-13(10)16-14(11)9-17/h4-7H,3,8-9H2,1-2H3

InChI Key

CSKHCKQVKWZKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=C(C=CC3=C2)OC

Origin of Product

United States

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